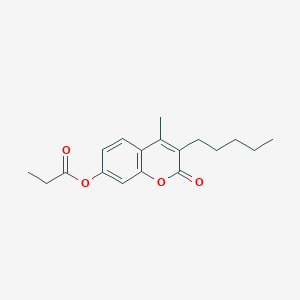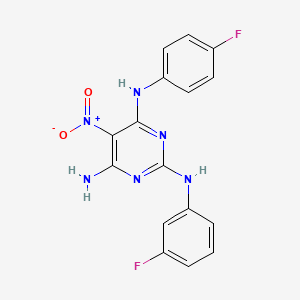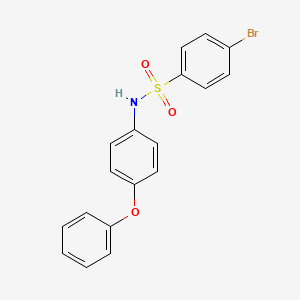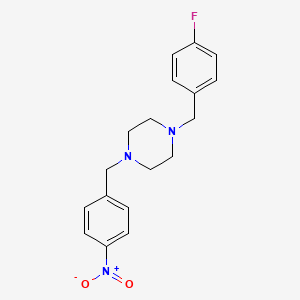![molecular formula C9H11NOS2 B12474565 2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone CAS No. 1192798-38-1](/img/structure/B12474565.png)
2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone is a heterocyclic compound that features a thiophene ring substituted with an amino group and a sulfanyl group, connected to a cyclopropylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone typically involves the reaction of 5-aminothiophene-2-thiol with cyclopropyl ketone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The cyclopropylethanone moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Known for its antidepressant and anxiolytic activities.
2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate: Used in spectroscopic and computational analysis.
Uniqueness
2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone is unique due to its combination of a thiophene ring with a cyclopropylethanone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
1192798-38-1 |
|---|---|
Molecular Formula |
C9H11NOS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-(5-aminothiophen-2-yl)sulfanyl-1-cyclopropylethanone |
InChI |
InChI=1S/C9H11NOS2/c10-8-3-4-9(13-8)12-5-7(11)6-1-2-6/h3-4,6H,1-2,5,10H2 |
InChI Key |
UWBMCXTXCDYMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=CC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12474485.png)
![2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12474495.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474507.png)

![N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B12474517.png)
![Benzoic acid, 4-(10,12-dioxo-11-azapentacyclo[6.5.1.1(3,6).0(2,7).0(9,13)]pentadec-4-en-11-yl)-](/img/structure/B12474521.png)


![2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12474537.png)
![methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate](/img/structure/B12474539.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B12474551.png)



